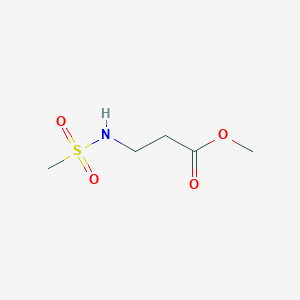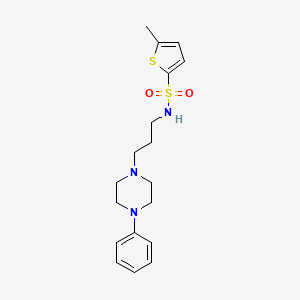
Methyl N-(methylsulfonyl)-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N-(methylsulfonyl)-beta-alaninate (MMSB) is an organosulfur compound that has been used in various scientific research applications. It is a colorless, crystalline solid that has a wide range of uses in laboratory experiments. MMSB has a strong odor, and it can be toxic in high concentrations. It is important to note that MMSB should not be used for medical purposes, as it has not been approved for human use.
Scientific Research Applications
Photodynamic Therapy (PDT) Applications
- Phenazines : Phenazines, including derivatives of Methyl N-(methylsulfonyl)-beta-alaninate , have been investigated as effective photosensitizers for PDT . These compounds can be incorporated into carrier systems like micellar copolymers (e.g., Pluronic® micelles) to enhance their cellular uptake and monomeric form for PDT applications.
Antimicrobial Photodynamic Therapy (aPDT)
Beyond cancer treatment, Methyl N-(methylsulfonyl)-beta-alaninate has potential in antimicrobial PDT (aPDT). Here’s how it applies:
- Microbial Control : aPDT targets a broad spectrum of microorganisms (viruses, bacteria, protozoa, and fungi) without reported microbial resistance . The compound’s photodynamic action disrupts microbial membranes and cellular structures.
Quinoline N-Oxides and Synthetic Routes
While not directly related to Methyl N-(methylsulfonyl)-beta-alaninate , quinoline N-oxides are interesting substrates. Their N-oxide moiety acts as a directing group, allowing region-selective C-H functionalization .
Indole Derivatives and Pharmacological Activity
Although not specific to this compound, indole derivatives are worth mentioning. For instance, indole-3-acetic acid (a derivative) serves as a plant hormone produced during tryptophan degradation in higher plants . Its diverse biological and clinical applications make it an intriguing area of research.
properties
IUPAC Name |
methyl 3-(methanesulfonamido)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-10-5(7)3-4-6-11(2,8)9/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLGHDDZXPYSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid](/img/structure/B2573783.png)





![3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride](/img/structure/B2573792.png)

![N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2573795.png)
![3-Imidazo[1,2-a]pyrimidin-2-ylaniline](/img/structure/B2573796.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2573801.png)

